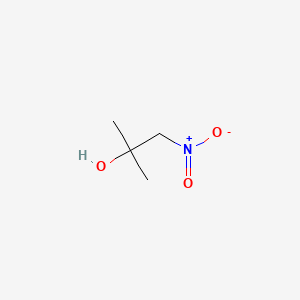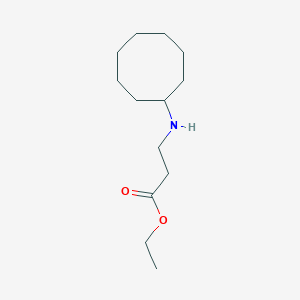
(3-tert-Butyl-phenoxy)-acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of phenoxyacetonitrile, with a tert-butyl group attached to the phenyl ring . Phenoxyacetonitriles are a class of organic compounds containing a phenoxy group (-OPh) and a nitrile group (-CN).
Molecular Structure Analysis
The molecular structure of “(3-tert-Butyl-phenoxy)-acetonitrile” would likely consist of a phenyl ring with a tert-butyl group at the 3-position and an acetonitrile group attached through an oxygen atom .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
TBPA is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .
Electrochemical Conversions
In the field of electrochemical conversions involving TBPA, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .
Catalyst-Free Activation of Csp3-H Bond
It is urgent to develop an efficient and gentle catalyst-free method to activate the Csp3-H bond of TBPA. Electrochemical synthesis has attracted the interest of scientific research workers due to its high efficiency and environmental credentials .
Construction of Ketonitriles and α-Aryl Ketones
An efficient method for the construction of ketonitriles and α-aryl ketones by tert-butyl peroxybenzoate (TBPB) mediated direct alkylation of acetonitrile and alkanes with α,α-diaryl allylic alcohols has been developed .
C (sp3)–H Functionalization
TBPA has been used in the oxidative C (sp3)–H functionalization of acetonitrile and alkanes with allylic alcohols under metal-free conditions .
Radical-Mediated 1,2-Migration Reactions
Radical-mediated 1,2-migration reactions of α,α-diaryl allylic alcohols have been expanded to CF3, N3, POPh2, and alkyl radicals by Wu, Tu, Sodeoka, Han, and other groups, and new Csp3 –X (X = C, P, N) and Csp3 –Csp2 bonds have been concomitantly constructed by this type rearrangement .
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that acetonitrile, a component of the compound, can act as a nucleophile . This suggests that (3-tert-Butylphenoxy)acetonitrile may interact with electrophilic sites in biological systems.
Mode of Action
The mode of action of (3-tert-Butylphenoxy)acetonitrile involves its interaction with its targets. Acetonitrile can form a 3-ACN anion in situ under the action of a base and then conduct a nucleophilic attack on the ortho-carbon of pyridinium salt to obtain intermediates . This suggests that (3-tert-Butylphenoxy)acetonitrile may undergo similar reactions.
Biochemical Pathways
Acetonitrile is known to participate in a variety of organic reactions, including cyanomethylation, formation of tetrasubstituted olefins, heterocyclic compounds, and amidation .
Pharmacokinetics
The compound’s molecular weight is 18925 g/mol , which may influence its absorption and distribution in the body.
Result of Action
For instance, acetonitrile can form nitrile-containing compounds , which may have various biological effects.
Eigenschaften
IUPAC Name |
2-(3-tert-butylphenoxy)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-12(2,3)10-5-4-6-11(9-10)14-8-7-13/h4-6,9H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHZSIALWYWCAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)OCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-tert-Butylphenoxy)acetonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl (7R,8aR)-7-hydroxy-octahydropyrrolo[1,2-a]piperazine-2-carboxylate](/img/structure/B6352803.png)
![tert-Butyl (8aS)-3-oxo-octahydroimidazolidino[1,5-a]piperazine-7-carboxylate](/img/structure/B6352808.png)


![Ethyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate](/img/structure/B6352836.png)

![Ethyl 3-{[2-(morpholin-4-yl)ethyl]amino}propanoate](/img/structure/B6352850.png)

![Ethyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}propanoate](/img/structure/B6352863.png)
![Ethyl 3-[(3-ethoxypropyl)amino]propanoate](/img/structure/B6352869.png)



